N-benzyl-2,2,2-trichloro-N-ethylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,2,2-trichloro-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO/c1-2-15(10(16)11(12,13)14)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDIZQBWUATQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Computational and Theoretical Studies of N Benzyl 2,2,2 Trichloro N Ethylacetamide Derivatives
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the three-dimensional structure and conformational dynamics of molecules.
The geometry of N-benzyl-2,2,2-trichloro-N-ethylacetamide is defined by the spatial arrangement of its constituent atoms, including key bond lengths, bond angles, and dihedral angles. The central feature governing its conformation is the tertiary amide group. Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to the existence of stable E (trans) and Z (cis) rotamers.
Computational studies on analogous tertiary amides, such as N-benzyl-N-(furan-2-ylmethyl)acetamide, have utilized DFT calculations to explore the potential energy surface. scielo.brresearchgate.net These studies reveal that multiple stable conformations (both E and Z isomers) can exist, separated by significant rotational energy barriers. scielo.br For N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of nine stable conformations (four Z and five E). scielo.br A similar conformational complexity, with distinct E/Z isomers arising from hindered rotation around the amide bond, is anticipated for this compound. The relative stability of these conformers would be determined by the steric and electronic interactions between the benzyl (B1604629), ethyl, and trichloroacetyl groups.
Table 1: Representative Optimized Geometrical Parameters for Analogous Amide Structures (Note: Data is for analogous compounds as specified, calculated at various levels of theory.)
| Parameter | N-benzylacetamide researchgate.net | N-benzyl-N-(furan-2-ylmethyl)acetamide scielo.br |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O | - | ~1.23 |
| C-N (amide) | - | ~1.37 |
| N-CH₂ (benzyl) | - | ~1.46 |
| **Bond Angles (°) ** | ||
| O=C-N | - | ~121 |
| C-N-CH₂ | - | ~120 (Z), ~124 (E) |
| Dihedral Angles (°) | ||
| C-N-C=O | - | ~180 (Z), ~0 (E) |
Data presented is illustrative and derived from cited studies on analogous compounds.
Theoretical vibrational analysis is performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. This involves calculating the frequencies of the normal modes of vibration. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion.
For this compound, key vibrational frequencies can be predicted based on studies of related structures.
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong, characteristic band in the IR spectrum of amides. For N-benzyl-N-(furan-2-ylmethyl)acetamide, this appears around 1644 cm⁻¹. researchgate.net A similar frequency is expected for the title compound.
C-Cl Stretching: The presence of the trichloromethyl (-CCl₃) group will introduce strong stretching vibrations, typically found in the 600-800 cm⁻¹ region.
C-N Stretching: The amide C-N stretching vibration is usually observed in the 1100-1450 cm⁻¹ range. scielo.br
Aromatic and Aliphatic C-H Stretching: Vibrations corresponding to the C-H bonds of the benzyl and ethyl groups would be expected in the 2800-3100 cm⁻¹ region. scielo.br
By calculating the potential energy distribution (PED), theoretical spectra can be assigned to specific vibrational modes, providing a detailed interpretation of experimental spectroscopic data.
Electronic Structure Investigations
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
In this compound, the electron-withdrawing nature of the trichloroacetyl group is expected to lower the energy of both the HOMO and LUMO compared to a simple N-benzyl-N-ethylacetamide. The HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the benzyl ring and the nitrogen atom, while the LUMO may have significant contributions from the carbonyl carbon and the C-Cl antibonding orbitals. Studies on other N-benzyl acetamide (B32628) derivatives confirm that the frontier orbitals are key to predicting chemical behavior. nih.gov
Table 2: Representative Frontier Orbital Energies for Analogous Compounds (Note: Values are illustrative and depend on the specific molecule and computational method.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -7.28 | -4.92 | 2.36 |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide nih.gov | - | - | - |
Data is for illustrative purposes from cited studies on different, more complex acetamide derivatives.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. MEPs are valuable for predicting how a molecule will interact with electrophiles and nucleophiles. nih.gov The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map is predicted to show:
A region of strong negative potential around the carbonyl oxygen atom, making it the primary site for electrophilic attack and hydrogen bond acceptance.
Regions of positive potential around the hydrogen atoms of the ethyl and benzyl groups.
The electron-rich π-system of the benzyl ring may also show a region of moderate negative potential. The highly electronegative chlorine atoms will influence the potential around the -CCl₃ group, likely creating a region of positive or near-neutral potential on the carbon atom while being surrounded by negative potential themselves.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution and bonding within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their contribution to the stability of the system. This analysis is particularly useful for understanding hyperconjugation and delocalization effects. nih.gov
In this compound, NBO analysis would likely reveal:
Significant delocalization of the nitrogen lone pair electrons into the antibonding π* orbital of the carbonyl group (n → π* interaction). This interaction is responsible for the partial double-bond character of the amide C-N bond and its planarity.
Hyperconjugative interactions between the C-H and C-C bonds of the ethyl and benzyl groups with other parts of the molecule.
An analysis of the natural atomic charges would confirm the high positive charge on the carbonyl carbon and negative charges on the oxygen and nitrogen atoms, consistent with the MEP map. Optimized structures of related compounds like N-benzylacetamide show how stereoelectronic effects and orbital overlap dictate the molecule's properties. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
N-benzyl-2,2,2-trichloro-N-ethylacetamide as a Versatile Building Block in Complex Molecule Synthesis
The structure of this compound is well-suited for the synthesis of complex molecular architectures, especially those containing nitrogen. The trichloroacetyl group can be readily transformed, enabling its use in cyclization reactions to form a diverse array of heterocyclic systems.
The generation of nitrogen-containing heterocycles is a cornerstone of medicinal and agricultural chemistry, and N-benzyltrichloroacetamides are valuable precursors for this purpose. researchgate.netscispace.comnih.gov
Lactams: The synthesis of β-lactams, a core structure in many antibiotic agents, can be achieved from N-benzyltrichloroacetamide derivatives. nih.govmdpi.com An unprecedented ruthenium-catalyzed intramolecular C-H activation of the benzylic position allows for the formation of 3,3-dichloro-β-lactams. nih.govmdpi.comresearchgate.net This reaction can be performed efficiently under microwave activation with catalysts like RuCl₂(PPh₃)₃. mdpi.com Furthermore, the trichloroacetamide (B1219227) group is a well-established precursor for generating radicals that can cyclize to form γ- and δ-lactams. scispace.com
Spirocycles: Dearomative radical spirocyclization of N-benzyltrichloroacetamides can be achieved using copper(I)-mediated atom transfer reactions. mdpi.comub.edu This process allows for the synthesis of complex spirocyclic frameworks such as 2-azaspiro[4.5]decanes, which are present in numerous natural and synthetic compounds. ub.edu The reaction involves a radical dearomative ipso-cyclization, showcasing a sophisticated method for building three-dimensional complexity. ub.edu
Oxadiazines and Oxadiazoles (B1248032): While the direct synthesis of oxadiazines from this specific precursor is not extensively documented, related N-benzyl structures are employed in the synthesis of 1,3,4-oxadiazoles. ijper.orgresearchgate.net For instance, multi-component reactions involving a benzylamine (B48309), a ketone, (N-isocyanimino)triphenylphosphorane, and a carboxylic acid can yield highly substituted 1,3,4-oxadiazoles in a single step. researchgate.net This highlights the potential of the N-benzyl fragment in constructing such heterocyclic systems.
Pyrroloindolines: The pyrroloindoline ring system is a privileged scaffold found in many alkaloids. syr.edunih.govnsf.gov Synthetic strategies often involve the alkylation of tryptamine (B22526) derivatives followed by cyclization. nih.gov The trichloroacetamide moiety can be considered a precursor to an electrophilic group that could engage in an intramolecular cyclization with an indole (B1671886) nucleus to construct the pyrroloindoline core. syr.edu This approach would provide rapid access to a variety of C3a-substituted pyrroloindolines. syr.edunsf.gov
| Heterocycle Type | Key Reaction Method | Catalyst/Reagent | Key Findings | Reference |
|---|---|---|---|---|
| β-Lactams | Benzylic C-H Activation | RuCl₂(PPh₃)₃ | Forms 3,3-dichloro-β-lactams via a challenging C(sp³)–C(sp³) bond formation. | nih.govmdpi.com |
| Spirocycles (2-Azaspiro[4.5]decanes) | Dearomative Radical Spirocyclization (ATRC) | Cu(I) | Unprecedented copper-mediated ipso-cyclization onto the benzyl (B1604629) ring. | mdpi.comub.edu |
| Pyrroloindolines | Alkylation/Cyclization (from related imidates) | Lewis or Brønsted Acid | Provides rapid, diversity-oriented access to the core structure of many alkaloids. | syr.edunih.gov |
| 1,3,4-Oxadiazoles | Four-Component Reaction | (N-isocyanimino)triphenylphosphorane | One-pot synthesis generates highly substituted oxadiazoles in excellent yields. | researchgate.net |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. mdpi.comfrontiersin.org The synthesis of disubstituted 1,3,4-oxadiazoles from benzylamine, a ketone, an isocyanide derivative, and a carboxylic acid serves as a prime example of how the N-benzyl structural motif can be incorporated via MCRs. ijper.orgresearchgate.net These one-pot procedures are valued for their atom economy and for rapidly building molecular complexity from simple starting materials. frontiersin.org The potential for this compound to participate in or be derived from MCRs remains an area of interest for synthetic chemists.
Synthetic Equivalent in Organic Transformations
Beyond being a structural component, this compound can act as a synthetic equivalent for other valuable functional groups, expanding its utility in organic synthesis.
The trichloroacetamide group is recognized as a "blocked isocyanate". acs.org It can be converted in a one-pot transformation into a highly reactive isocyanate intermediate. acs.org This in-situ generation avoids the handling of toxic isocyanates. The intermediate can be readily captured by various nucleophiles. For example, reaction with alcohols in the presence of a copper catalyst affords the corresponding N-benzyl-N-ethyl carbamates. acs.org Similarly, reaction with other amines can lead to the formation of unsymmetrical ureas. acs.org This transformation provides a convenient and safer route to these important functional groups, which are prevalent in pharmaceuticals, agrochemicals, and polymers. orgsyn.org
Atom Transfer Radical (ATR) reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netscispace.com The trichloroacetamide functionality is an excellent precursor for Atom Transfer Radical Cyclization (ATRC), a key type of ATR reaction. scispace.com
Under the influence of a metal catalyst, such as copper(I) or ruthenium(II), the weak C-Cl bond is homolytically cleaved to generate a dichloromethylcarbamoyl radical. researchgate.netscispace.com This electrophilic radical can then add to a tethered unsaturated bond (like an alkene or alkyne) within the same molecule, resulting in an intramolecular cyclization. scispace.com This step forms a new C-C bond and generates a new radical, which then abstracts a chlorine atom from the catalyst to complete the catalytic cycle. The final product is typically a chlorinated lactam, where the newly installed chlorine atom (a C-X bond) serves as a handle for further synthetic modifications. scispace.com This methodology has been used to synthesize a wide range of lactams, including bicyclic indole and morphan scaffolds. researchgate.net
| Precursor Type | Reaction | Catalyst System | Bond(s) Formed | Resulting Product | Reference |
|---|---|---|---|---|---|
| N-Alkenyl Trichloroacetamide | Atom Transfer Radical Cyclization (ATRC) | Cu(I) or Ru(II) | C-C, C-Cl | Chlorinated γ- or δ-Lactam | scispace.com |
| N-Benzyl Trichloroacetamide | Dearomative Spirocyclization (ATRC) | Cu(I) | C-C, C-Cl | Azaspirodecane derivative | ub.edu |
| N-Benzyl Trichloroacetamide | Benzylic C-H Activation / Cyclization | RuCl₂(PPh₃)₃ | C-C | β-Lactam | mdpi.com |
Integration into Polymer and Materials Science
The application of this compound extends into the realm of polymer chemistry. The reactive handles within the molecule provide opportunities for its use as both a monomer precursor and a polymerization initiator.
Research has shown that N-substituted trichloroacetamides can serve as precursors to polyurethanes. acs.org By converting the trichloroacetamide to an isocyanate in the presence of a diol, polymerization can occur to form the corresponding polyurethane material.
Furthermore, the trichloroacetyl group is a well-known initiator for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. researchgate.net Given that this compound is a stable compound containing this initiating group, it could potentially be used to initiate the polymerization of various monomers, such as styrenes or methacrylates. This would incorporate the N-benzyl-N-ethyl acetamide (B32628) functionality at the beginning of each polymer chain, imparting specific properties to the final material. The use of related benzyl-containing monomers, such as N-benzylacrylamide and benzyl methacrylate, is already established in polymer science, indicating the value of the benzyl group in designing functional materials. researchgate.netorgsyn.orgrsc.org
Applications as Alkylating Reagents for Diverse Nucleophiles
Trichloroacetamides and their precursors, trichloroacetimidates, are well-established as effective alkylating agents in organic synthesis. syr.edud-nb.info The reactivity of these compounds stems from the ability of the trichloromethyl group to act as a good leaving group upon activation. While direct studies on the alkylating ability of this compound are not available, the behavior of the parent compound, N-benzyl-2,2,2-trichloroacetamide, provides significant insight.
Trichloroacetimidates, such as benzyl 2,2,2-trichloroacetimidate, are known to be excellent reagents for the benzylation of alcohols under mild acidic conditions. d-nb.info These reactions are often catalyzed by Lewis or Brønsted acids and are compatible with a wide range of functional groups. The reaction proceeds through the formation of a reactive electrophilic species that is readily attacked by the nucleophilic alcohol.
Furthermore, studies have shown that benzylic trichloroacetimidates can undergo rearrangement to the corresponding N-benzyl trichloroacetamides. syr.edu These trichloroacetamides can then participate in further reactions. The alkylation of various nucleophiles, including carbon, oxygen, sulfur, and nitrogen, has been demonstrated using trichloroacetimidate-based strategies. syr.edu
Table 2: Examples of Alkylation using Trichloroacetimidate (B1259523) Chemistry
| Substrate | Reagent | Catalyst | Product Type |
| Alcohol | Benzyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | Benzyl ether |
| Pyrroloindoline trichloroacetimidate | Carbon nucleophile | Lewis acid | C-Alkylated pyrroloindoline |
| Pyrroloindoline trichloroacetimidate | Oxygen nucleophile | Lewis acid | O-Alkylated pyrroloindoline |
| Pyrroloindoline trichloroacetimidate | Sulfur nucleophile | Lewis acid | S-Alkylated pyrroloindoline |
| Pyrroloindoline trichloroacetimidate | Nitrogen nucleophile | Lewis acid | N-Alkylated pyrroloindoline |
Data synthesized from multiple sources. syr.edud-nb.info
Given this precedent, it is plausible that this compound could function as an alkylating agent, delivering the N-benzyl-N-ethylamino moiety to various nucleophiles, although likely requiring activation. The presence of the ethyl group on the nitrogen atom would influence the steric and electronic properties of the molecule, potentially modulating its reactivity compared to the unsubstituted N-benzyl analog.
Environmental Degradation and Transformation Pathways of Halogenated Acetamides
Hydrolytic Stability and Degradation Kinetics in Aqueous Environments
Hydrolysis is a primary mechanism for the transformation of halogenated acetamides in aqueous environments. The rate and products of hydrolysis are significantly influenced by the pH of the surrounding medium and the specific chemical structure of the compound.
The stability of the amide bond and the carbon-halogen bond in halogenated acetamides is subject to both acid- and base-catalyzed hydrolysis.
Base-Mediated Hydrolysis: In alkaline conditions, chloroacetamide herbicides primarily undergo hydrolysis through a bimolecular nucleophilic substitution (S(_N)2) reaction. nih.govresearchgate.net This reaction involves the substitution of a chlorine atom with a hydroxide (B78521) ion (OH), leading to the formation of a hydroxy-substituted derivative. nih.govproquest.com In some instances, cleavage of the amide bond can also occur under basic conditions. nih.govacs.org The rate of base-catalyzed hydrolysis is dependent on the structure of the N-substituents, with steric hindrance playing a significant role. nih.gov For dichloroacetamide safeners, which are structurally related to N-benzyl-2,2,2-trichloro-N-ethylacetamide, base-mediated hydrolysis is an anticipated transformation pathway. nih.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the degradation of chloroacetamides can proceed through cleavage of both the amide and ether groups (if present). nih.govacs.org Studies on various chloroacetamide herbicides have shown that the rates of acid-catalyzed hydrolysis can vary dramatically depending on the compound's structure. acs.org For example, differences in steric hindrance around the chloroacetamide functional group can lead to hydrolysis half-lives ranging from days to years. acs.org For some chloroacetamides, N-dealkylation is a notable transformation product under acidic conditions. nih.gov
The hydrolysis rates for chloroacetamide herbicides at a neutral pH can be very slow, with half-lives extending from weeks to years for some of the more persistent compounds. nih.gov
Table 1: Illustrative Hydrolysis Data for Structurally Related Chloroacetamides
| Compound | Condition | Reaction Type | Half-life | Reference |
| Alachlor | 2 N NaOH, 25°C | Base-Mediated | - | nih.gov |
| Butachlor | 2 N NaOH, 25°C | Base-Mediated | - | nih.gov |
| Propachlor | 2 N NaOH, 25°C | Base-Mediated | - | nih.gov |
| Acetochlor | 2 N HCl, 25°C | Acid-Catalyzed | Months to Years | acs.org |
| Metolachlor | 2 N HCl, 25°C | Acid-Catalyzed | Too slow to measure | acs.org |
| Propisochlor | Circumneutral pH | Hydrolysis | Weeks | nih.gov |
Note: This table provides examples from related compounds to illustrate general principles, as specific data for this compound is not available.
Photochemical Degradation Pathways
Photochemical degradation, or photolysis, is another potential transformation pathway for halogenated acetamides in the environment, particularly in surface waters and on soil surfaces exposed to sunlight. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds within the molecule.
For N-substituted amides, photochemical transformation can involve the aromatic moieties without direct participation of the amide side chain. researchgate.net However, the presence of the trichloromethyl group in this compound introduces a potential site for photolytic cleavage of the carbon-chlorine bonds. The photo-oxidation of tetrachloroethylene (B127269) to trichloroacetyl chloride upon UV irradiation suggests that the trichloroacetyl group is susceptible to photochemical reactions. nih.govacs.org
Biotic Transformation Mechanisms (Microbial Degradation, excluding toxicology)
Microbial degradation is a crucial process in the environmental breakdown of many organic compounds, including halogenated aromatics. nih.govnih.govnih.gov Microorganisms have evolved diverse enzymatic pathways to utilize such compounds as sources of carbon and energy. nih.gov
The biodegradation of halogenated aromatic compounds often involves a key dehalogenation step. nih.gov This can occur either reductively, hydrolytically, or oxygenolytically as an initial step, or after the cleavage of the aromatic ring. nih.gov For compounds containing an aniline (B41778) moiety, degradation can be initiated by a dioxygenase enzyme, leading to the formation of a catechol intermediate. nih.gov
Given the structure of this compound, which contains a benzyl (B1604629) group, microbial degradation could potentially proceed via pathways observed for other benzyl-containing compounds or halogenated aromatics. The initial steps might involve hydroxylation of the aromatic ring, followed by ring cleavage. The amide bond could also be subject to enzymatic hydrolysis by amidases.
Fate and Transport Modeling in Environmental Compartments
Predicting the environmental distribution of a chemical like this compound relies on fate and transport models. These models use the physicochemical properties of a compound to estimate its movement and partitioning between different environmental compartments such as soil, water, and air. frontiersin.orgepa.gov
Key parameters for these models include:
Soil Adsorption Coefficient (Koc): This value indicates the tendency of a chemical to bind to soil organic matter. A high Koc suggests lower mobility in soil.
Henry's Law Constant (H): This parameter describes the partitioning of a chemical between water and air, indicating its potential for volatilization.
Water Solubility: This affects the compound's concentration in the aqueous phase and its mobility with water flow.
Degradation Half-lives: Data from hydrolysis, photolysis, and biodegradation studies are used to model the persistence of the compound in different compartments.
Models like the Pesticide Root Zone Model (PRZM) are used to simulate the fate and transport of herbicides and their degradation products in the environment. nih.gov For this compound, a comprehensive fate and transport model would need to consider its potential for leaching through the soil profile, runoff into surface waters, and persistence in various environmental compartments based on its specific physicochemical properties and degradation rates. The lack of empirical data for this specific compound necessitates the use of estimation techniques based on its chemical structure to parameterize such models. epa.gov
Advanced Analytical Methodologies for Complex System Analysis
Chromatographic Separation Techniques for Synthetic Mixture Analysis (e.g., GC-MS, LC-MS/MS)
The isolation and quantification of N-benzyl-2,2,2-trichloro-N-ethylacetamide from a complex reaction mixture necessitates high-resolution separation techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the principal methods for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a preferred method. The analysis of halogenated organic compounds is a benchmark in this field. chromatographyonline.com Due to its trichloromethyl group, this compound is expected to be amenable to GC analysis. A typical setup would involve a low-polarity capillary column, such as a DB-5MS, which is a common choice for separating a wide range of organic analytes. chromatographyonline.com The mass spectrometer detector allows for the identification of the compound based on its characteristic mass spectrum and retention time. The primary challenge in GC-based methods is the potential for co-elution of analytes, which can be addressed by using high-resolution mass spectrometry (HRMS) or dual-column analysis. chromatographyonline.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or as an alternative to GC, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry offers a powerful analytical tool. LC-MS is particularly useful for monitoring reaction progress and for the analysis of complex mixtures that may not be suitable for GC. mdpi.com The separation could be achieved on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an acid modifier like formic or phosphoric acid to improve peak shape. mt.com LC-MS/MS adds another layer of specificity by selecting a parent ion and analyzing its fragmentation products, which is invaluable for identifying compounds in complex matrices and for building robust quantitative methods.
A typical purification of a related compound, N-Benzyl-2,2,2-trichloro-N-[2-(phenylethynyl)phenyl]acetamide, involves column chromatography on silica (B1680970) gel with an ethyl acetate/hexanes eluent system, demonstrating the utility of normal-phase chromatography for purification.
| Technique | Typical Column | Mobile/Carrier Gas | Detector | Application |
| GC-MS | DB-5MS (30 m x 0.25 mm) | Helium | Mass Spectrometer (EI) | Separation and identification of volatile components in a synthetic mixture. |
| LC-MS/MS | C18 Reverse-Phase | Acetonitrile/Water with Formic Acid | Tandem Mass Spectrometer (ESI) | Separation, identification, and quantification of non-volatile components and impurities. |
| Column Chromatography | Silica Gel (70-230 mesh) | Ethyl Acetate/Hexanes | UV Visualization | Preparative isolation and purification of the final product from a reaction mixture. |
Advanced Spectroscopic Characterization for Structural Elucidation of Novel Derivatives and Intermediates (e.g., HRMS, advanced NMR pulse sequences, X-ray crystallography)
Once isolated, the definitive identification of this compound and any related intermediates requires advanced spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of a novel compound. It measures the mass-to-charge ratio with extremely high accuracy, allowing for the calculation of a unique molecular formula. For instance, the related compound N-Benzyl-2,2,2-trichloro-N-[2-(phenylethynyl)phenyl]acetamide was analyzed by HRMS, which confirmed its molecular formula.
Table 7.2.1: Example HRMS Data for a Related Trichloroacetamide (B1219227) Derivative
| Compound | Technique | Calculated Mass [M]+ | Found Mass [M]+ | Molecular Formula |
|---|
This data demonstrates the power of HRMS to confirm the elemental composition with high confidence.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
¹H NMR: Would be used to identify the protons in the ethyl group (a quartet and a triplet), the benzyl (B1604629) group (signals in the aromatic region and a singlet or doublet for the benzylic CH₂), and their relative integrations.
¹³C NMR: Would identify all unique carbon atoms, including the C=O of the amide, the -CCl₃ carbon, and the carbons of the ethyl and benzyl groups.
Advanced Pulse Sequences: 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign these signals by correlating protons to their directly attached carbons and to carbons that are 2-3 bonds away, respectively. Such techniques are crucial for distinguishing between isomers and confirming connectivity. waters.com
X-ray Crystallography: In cases where a suitable single crystal of the compound can be grown, X-ray crystallography provides unequivocal proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state. waters.com This technique yields data on bond lengths, bond angles, and stereochemistry. For complex molecules or those with multiple chiral centers, X-ray analysis is often the definitive method for structural confirmation. waters.com
Development of Hyphenated Techniques for In Situ Reaction Monitoring
Understanding and optimizing the synthesis of this compound benefits greatly from in-situ reaction monitoring. Hyphenated techniques allow chemists to observe the reaction as it happens, tracking the consumption of reactants and the formation of intermediates and products in real-time without altering the reaction conditions. waters.com
ReactIR™ (In-situ FTIR): This technology uses an infrared probe immersed directly into the reaction vessel. It can monitor the concentrations of key species by tracking their unique infrared absorbances. waters.com For an acetamide (B32628) synthesis, one could observe the disappearance of the amine reactant and the appearance of the characteristic amide carbonyl (C=O) stretch (approx. 1674 cm⁻¹). waters.com This allows for the precise determination of reaction initiation, progression, and endpoint, leading to improved yield and purity. waters.com
Rapid Ambient Sampling Mass Spectrometry: Techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide near-instantaneous mass analysis of a reaction mixture with minimal sample preparation. gavinpublishers.comnewarticle.ru A small sample can be withdrawn and analyzed in under a minute to confirm the formation of the desired product by identifying its molecular ion peak. gavinpublishers.com This is particularly useful for quickly screening reaction conditions or identifying the presence of byproducts.
These methods provide critical kinetic data and mechanistic insights that are often missed by traditional offline analysis like TLC or HPLC, which require time-consuming workups. gavinpublishers.com
Validation Protocols for Quantitative Analytical Methods
Before an analytical method can be used for routine quantitative analysis (e.g., for quality control), it must be validated to ensure it is fit for its intended purpose. demarcheiso17025.comresearchgate.net Method validation is a mandatory requirement for laboratory accreditation under ISO guidelines and for the registration of many chemical products. For a method designed to quantify this compound, the following parameters would be evaluated. researchgate.net
Table 7.4.1: Key Parameters for Analytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). demarcheiso17025.com | Peak purity analysis, no interference at the analyte's retention time from placebo or known impurities. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. demarcheiso17025.com | For drug substance: 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike recovery. demarcheiso17025.com | 98.0% to 102.0% recovery for the analyte in the product matrix. demarcheiso17025.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. researchgate.net | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). researchgate.net | System suitability parameters remain within limits; results are not significantly impacted by variations. |
This rigorous validation process ensures that the analytical method consistently produces accurate, reliable, and reproducible data for the quantification of this compound. researchgate.net
Future Research Directions and Prospects
Design and Synthesis of Structurally Novel N-benzyl-2,2,2-trichloro-N-ethylacetamide Analogs
A significant area for future investigation lies in the systematic design and synthesis of novel analogs of this compound. The exploration of structural diversity can unlock new functionalities and applications. Research in this area could focus on three main structural components: the N-benzyl group, the N-ethyl group, and the trichloroacetyl moiety.
Modification of the Benzyl (B1604629) Group: Introducing substituents onto the aromatic ring of the benzyl group could modulate the electronic and steric properties of the molecule. This approach is common in the synthesis of related phenylacetamide derivatives to tune their activity. nih.gov
Variation of the N-Alkyl Group: Replacing the N-ethyl group with other alkyl, aryl, or functionalized chains could lead to new compounds with tailored properties. The synthesis of related compounds like N-benzyl-2-chloro-N-(p-tolyl) acetamide (B32628) demonstrates the feasibility of incorporating different N-aryl or N-alkyl substituents. researchgate.net
Altering the Acyl Group: The trichloromethyl group is a key reactive center. Analogs could be synthesized by replacing it with other halogenated groups, such as trifluoromethyl or monochloromethyl. The synthesis of N-benzyl-2,2,2-trifluoroacetamide has been successfully achieved via acylation of benzylamine (B48309), suggesting similar pathways could be adapted. researchgate.net
The synthesis of these novel analogs could be achieved through established amidation reactions, for instance, by reacting the corresponding N-ethylbenzylamine derivative with trichloroacetyl chloride or a related activated acyl donor.
Table 1: Proposed Analogs for Future Synthesis
| Modification Target | Proposed Analog Structure | Rationale |
|---|---|---|
| N-Benzyl Group | N-(4-methoxybenzyl)-2,2,2-trichloro-N-ethylacetamide | Introduce electron-donating group to modulate reactivity. |
| N-(4-nitrobenzyl)-2,2,2-trichloro-N-ethylacetamide | Introduce electron-withdrawing group for altered electronic properties. | |
| N-Alkyl Group | N-benzyl-2,2,2-trichloro-N-propylacetamide | Investigate effect of alkyl chain length on physical properties. |
| N-benzyl-N-allyl-2,2,2-trichloroacetamide | Introduce a reactive allyl group for further functionalization. | |
| Acyl Group | N-benzyl-2,2-dichloro-N-ethylacetamide | Study the effect of reduced halogenation on chemical stability and reactivity. |
Elucidation of Unexplored Reaction Pathways and Stereochemical Control
The reactivity of this compound is largely uncharted territory. Future work should aim to elucidate its behavior in various chemical transformations and explore stereochemical control where applicable.
A key area of interest is the potential for rearrangement reactions. Benzylic trichloroacetimidates, which are structurally related, are known to undergo thermal or Lewis acid-catalyzed rearrangement to form the corresponding N-benzyl-2,2,2-trichloroacetamides. syr.edunih.gov Investigating whether this compound can be synthesized via a similar rearrangement of a corresponding imidate, or if it can participate in subsequent rearrangements, would be a valuable contribution.
Furthermore, the trichloroacetamide (B1219227) functional group can act as a leaving group or participate in nucleophilic substitution reactions. Its utility as an alkylating agent, similar to how benzyl trichloroacetimidate (B1259523) is used for the benzylation of alcohols, could be explored. d-nb.info This would involve reacting this compound with various nucleophiles to understand the scope and limitations of this potential transformation.
For analogs where a chiral center is introduced (e.g., by substitution on the benzylic carbon), developing methods for stereochemical control would be crucial. This could involve asymmetric synthesis routes or stereoselective reactions, expanding the utility of these compounds as chiral building blocks.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules, guiding experimental work and saving resources. Future research should leverage advanced computational modeling to accelerate the discovery and development of this compound and its analogs.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, calculate transition state energies, and predict spectroscopic properties (e.g., NMR, IR spectra) for proposed analogs. This can help in planning synthetic routes and confirming experimental results.
Quantitative Structure-Activity Relationship (QSAR): For a series of synthesized analogs, QSAR models can be developed to correlate their structural features with specific properties or activities. This approach has been used to model the catalytic hydrolysis of related N-benzyl-2-chloroacetamide compounds. researchgate.net Such models could predict the performance of new, unsynthesized analogs in specific applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of these molecules and their interactions with other substances, such as solvents or material surfaces. This is particularly relevant when considering applications in materials science.
Table 2: Proposed Computational Studies
| Computational Method | Research Objective | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms for synthesis and subsequent transformations. | Optimize reaction conditions and predict feasibility of new pathways. |
| Predict spectroscopic data for novel analogs. | Aid in structural confirmation of newly synthesized compounds. | |
| QSAR Modeling | Correlate molecular descriptors with material properties (e.g., thermal stability, solubility). | Enable rational design of analogs with desired properties for specific technological applications. |
| Molecular Dynamics (MD) | Simulate the interaction of the compound with polymer surfaces or within a material matrix. | Predict compatibility and behavior in composite materials or as a surface modifier. |
Expanding Non-Traditional Applications in Chemical Technology and Materials Science
Beyond potential applications in traditional organic synthesis, future research should focus on leveraging the unique structural features of this compound for novel uses in chemical technology and materials science.
Precursors for Heterocyclic and Organometallic Compounds: The reactivity of the chloroacetamide group can be exploited for the synthesis of more complex molecules. For example, related N-benzyl-2-chloroacetamides are used as starting materials to prepare heterocyclic compounds like N-benzyl-2-(1H-imidazol-1-yl)acetamide. sigmaaldrich.com Similar strategies could be applied to the title compound to create novel building blocks. Additionally, research has shown that related chloroacetamides can be used to synthesize organochalcogen compounds, which have interesting electronic and material properties. ekb.eg
Monomers for Polymer Synthesis: The introduction of a polymerizable group, such as an N-allyl substituent, could transform the molecule into a functional monomer. The trichloromethyl group could then serve as a site for post-polymerization modification or as a radical initiator site for graft polymerization, leading to materials with unique architectures and properties.
Surface Modifying Agents: The molecule could be investigated as an agent for modifying the surfaces of materials. The benzyl group can promote adhesion to hydrophobic surfaces, while the polar amide and reactive trichloromethyl group could be used to anchor other functional molecules or initiate surface-initiated polymerization.
By exploring these avenues, the scientific community can expand the utility of this compound from a mere chemical entity to a versatile tool in the development of advanced materials and chemical technologies.
Q & A
Q. What are the common synthetic routes for N-benzyl-2,2,2-trichloro-N-ethylacetamide, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves acylation of benzylamine derivatives with trichloroacetyl chloride under Friedel–Crafts conditions. Key steps include:
- Reacting benzylamine with trichloroacetic anhydride in a non-polar solvent (e.g., dichloromethane) at reflux temperatures .
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity .
- Optimizing yield by controlling pH (neutral to slightly basic) and temperature (60–80°C) to minimize side reactions like hydrolysis .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for benzyl protons (δ 7.2–7.4 ppm), ethyl groups (δ 1.2–1.4 ppm), and trichloromethyl signals .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to verify the backbone structure .
- Crystallography :
- Grow single crystals via slow evaporation in ethanol.
- Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging X-ray diffraction data to resolve bond lengths and angles .
Q. What in vitro biological assays are used to evaluate the antimicrobial activity of this compound?
Methodological Answer:
- Antimicrobial Testing :
- Follow CLSI M38-A2 guidelines for broth microdilution assays. Test against fungi (e.g., Aspergillus flavus, Candida albicans) and bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentration (MIC) values determined at 15.62–62.5 µg/mL .
- Antioxidant Assays :
- Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) assays. Report activity as % inhibition relative to standards like ascorbic acid .
Advanced Research Questions
Q. How can molecular docking studies be designed to investigate the interaction of this compound with target enzymes like AmpC beta-lactamase?
Methodological Answer:
- Software Setup :
- Use AutoDock Tools (ADT) and AutoDock Vina. Prepare ligand and protein (PDB: 1KE4) files in PDBQT format .
- Docking Parameters :
- Define a grid box (126 ų) centered on the enzyme’s active site (coordinates: 52.108, -0.936, 22.921). Use Lamarckian genetic algorithm with 150 individuals and 10 generations .
- Analysis :
- Identify hydrogen bonds (e.g., with TYR250, PRO304) and hydrophobic interactions (e.g., ILE78, LEU85). Validate using root-mean-square deviation (RMSD) clustering .
Q. What statistical methods are appropriate for analyzing discrepancies in bioactivity data across multiple studies on this compound?
Methodological Answer:
- Data Harmonization :
- Normalize datasets (e.g., IC₅₀ values) using log-transformation to account for concentration-dependent variability .
- Statistical Tests :
- Apply Duncan’s multiple range test (α = 0.05) to compare means across replicates. Use SPSS or R for ANOVA to resolve contradictions in MIC or cytotoxic activity results .
- Meta-Analysis :
- Pool data from independent studies and assess heterogeneity via Cochran’s Q test. Adjust for batch effects (e.g., solvent purity, cell line variations) .
Q. How do reaction conditions such as solvent choice and temperature influence the regioselectivity in the synthesis of this compound?
Methodological Answer:
- Solvent Effects :
- Polar aprotic solvents (e.g., DMF) favor nucleophilic acylation at the benzyl group, while non-polar solvents (e.g., chloroform) reduce side-product formation .
- Temperature Control :
- Maintain 60–70°C to accelerate reaction kinetics without promoting trichloroacetyl decomposition. Use jacketed reactors for precise thermal regulation .
- Regioselectivity Validation :
- Analyze regiochemistry via NOESY NMR to confirm substitution patterns. Compare with computational models (e.g., DFT-based electron density maps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
